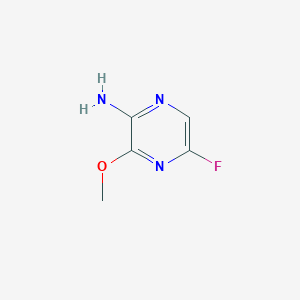

5-Fluoro-3-methoxypyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6FN3O |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

5-fluoro-3-methoxypyrazin-2-amine |

InChI |

InChI=1S/C5H6FN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) |

InChI Key |

VFWMSHPGYDTNFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CN=C1N)F |

Origin of Product |

United States |

Computational and Theoretical Investigations of 5 Fluoro 3 Methoxypyrazin 2 Amine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular behavior at the electronic level. These methods are used to determine the optimized geometry, electronic properties, and spectroscopic features of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds. nih.gov For 5-Fluoro-3-methoxypyrazin-2-amine, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the molecule's lowest energy conformation. mdpi.com

The process involves an iterative optimization of the molecular geometry to find the structure with the minimum total energy. mdpi.com This optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. The electron-withdrawing nature of the fluorine atom and the electron-donating effects of the amine and methoxy (B1213986) groups significantly influence the geometry and electron distribution of the pyrazine (B50134) ring. nih.gov The calculated results from DFT are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Table 1: Predicted Geometric Parameters for 5-Fluoro-3-methoxypyrazin-2-amine from DFT Calculations

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 | 120.5 |

| C2-C3 | 1.42 | C2-N3-C4 | 118.9 |

| C3-N4 | 1.33 | N3-C4-C5 | 122.1 |

| C5-C6 | 1.39 | C4-C5-C6 | 118.0 |

| C6-N1 | 1.33 | C5-C6-N1 | 121.5 |

| C2-N(H2) | 1.36 | C6-N1-C2 | 119.0 |

| C3-O(CH3) | 1.37 | C5-C(F) | 1.35 |

Note: The values in this table are representative and based on DFT studies of similar fluorinated and aminated pyrazine and pyridine (B92270) derivatives.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.org These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, are crucial for predicting energetic and spectroscopic properties. nih.govresearchgate.net

For 5-Fluoro-3-methoxypyrazin-2-amine, ab initio calculations can be used to predict its vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.net Furthermore, these methods can predict electronic transitions. Time-dependent DFT (TD-DFT) is often used to calculate the energies of low-lying excited states, which correspond to the absorption maxima observed in UV-Visible spectroscopy. nih.govnih.gov

Conformational and Tautomeric Analysis of Pyrazin-2-amine Systems

The substituents on the pyrazine ring, the amine (-NH2) and methoxy (-OCH3) groups, have rotational freedom, leading to different possible conformers. Conformational analysis, typically performed using computational methods, involves calculating the energy of the molecule as these groups are rotated to identify the most stable (lowest energy) conformation.

Moreover, pyrazin-2-amine systems can exhibit tautomerism, which involves the intramolecular migration of a proton. nih.gov For 5-Fluoro-3-methoxypyrazin-2-amine, the primary tautomeric equilibrium would be between the amine form (2-amino) and the imine form (2-imino). Computational studies can determine the relative energies of these tautomers, indicating which form is more stable and therefore more prevalent. For most aminopyridines and aminopyrazines, the amino tautomer is found to be significantly more stable than the imino form. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Computational chemistry provides several descriptors that help predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The distribution of the HOMO and LUMO across the atoms of 5-Fluoro-3-methoxypyrazin-2-amine indicates the most probable sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for 5-Fluoro-3-methoxypyrazin-2-amine

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily distributed over the pyrazine ring and the amine group. |

| LUMO | -1.5 | Primarily distributed over the pyrazine ring, with significant contribution from the C5-F region. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates good kinetic stability. |

Note: The energy values are representative and based on FMO analyses of structurally related aromatic amines and heterocyclic compounds.

The Molecular Electrostatic Potential (MEP), also known as the Electrostatic Potential Surface (EPS), is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule.

The MEP map is color-coded to indicate different regions of potential. researchgate.net

Red : Regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For 5-Fluoro-3-methoxypyrazin-2-amine, these areas are expected around the pyrazine ring's nitrogen atoms and the oxygen atom of the methoxy group. uni-muenchen.denih.gov

Blue : Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group. researchgate.net

Green : Regions of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's reactivity, complementing the insights gained from FMO analysis. nih.gov It is a valuable guide for predicting intermolecular interactions, including hydrogen bonding.

Dipole Moment Calculations and Their Implications for Intermolecular Interactions

The dipole moment is a fundamental electronic property that measures the polarity of a molecule, arising from unequal sharing of electrons between atoms due to differences in electronegativity. libretexts.org This property is crucial in determining how a molecule interacts with other molecules, including solvents, receptors, and other chemical species. For 5-Fluoro-3-methoxypyrazin-2-amine, the net dipole moment is a vector sum of the individual bond dipoles within the molecule.

Fluorine: As the most electronegative element, the fluorine atom acts as a strong electron-withdrawing group, creating a significant bond dipole.

Amine Group (-NH₂): This group can act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the nitrogen lone pair). Its contribution to the dipole moment is significant.

Theoretical calculations, typically using methods like Density Functional Theory (DFT), are required to predict the precise dipole moment. Studies on related halogenated heterocycles, such as 4-halogenated-1H-pyrazoles, have shown a clear correlation between the calculated dipole moments and the resulting intermolecular hydrogen-bonding patterns in the solid state. researchgate.net For instance, molecules with higher dipole moments (greater than 2.5 Debye) were found to form catemer structures, while those with lower moments formed trimers. researchgate.net

The anticipated dipole moment of 5-Fluoro-3-methoxypyrazin-2-amine would make it a polar molecule, capable of engaging in strong dipole-dipole interactions and hydrogen bonds. These interactions are critical in molecular recognition processes, such as the binding of a ligand to a biological target, where the alignment of dipoles and the formation of hydrogen bonds contribute substantially to the binding affinity and specificity. researchgate.net

Reaction Mechanism Studies Relevant to Amino-Pyrazines

Computational Mutagenicity Prediction Studies for Heteroaromatic Amines

Computational chemistry offers powerful tools for predicting the mutagenic potential of chemicals, including heteroaromatic amines. nih.gov The genotoxicity of these compounds is largely attributed to the formation of reactive nitrenium ions (ArNH⁺) following metabolic N-hydroxylation. researchgate.netacs.org These ions can react with DNA nucleobases, primarily forming adducts at the C8 position of guanine, which can lead to mutations. researchgate.net

Numerous quantitative structure-activity relationship (QSAR) studies have established correlations between the calculated properties of these amines and their experimentally determined mutagenic potencies. A key finding from these computational investigations is that mutagenicity is strongly correlated with the stability of the nitrenium ion intermediate. acs.orgnih.gov

Several electronic and structural features are calculated to predict mutagenicity:

Nitrenium Ion Stability (ΔE or ΔΔH): The stability of the nitrenium ion, often calculated using semi-empirical (like AM1) or DFT methods, is a primary indicator. Increased stability generally correlates with higher mutagenic activity. researchgate.netacs.org

Charge at the Exocyclic Nitrogen (qN): A more negative charge developing at the exocyclic nitrogen of the nitrenium ion has been found to correlate with increased mutagenic potency. acs.orgnih.gov

Thermodynamics of N-O Bond Cleavage: The energy required to break the N-O bond in the precursor N-hydroxy or N-acetoxy derivatives to form the nitrenium ion is also a critical factor. acs.org

These computational models have been successfully applied to diverse sets of aromatic and heteroaromatic amines, demonstrating that the rate of nitrenium ion formation and its intrinsic stability are often more influential on mutagenicity than the subsequent binding reaction with DNA. acs.org For 5-Fluoro-3-methoxypyrazin-2-amine, these computational approaches could be used to estimate the stability of its corresponding nitrenium ion and thereby predict its potential mutagenicity.

Molecular Dynamics Simulations (e.g., for ligand-target interactions, if applicable)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is invaluable for understanding dynamic processes like ligand binding to and dissociation from a biological target, which are often difficult to capture with experimental methods alone. nih.gov While no specific MD simulations for 5-Fluoro-3-methoxypyrazin-2-amine are publicly available, studies on related systems demonstrate the potential of this approach.

A relevant example involves MD simulations of pyrazinamide (B1679903) (a simple pyrazine derivative) and its analog nicotinamide (B372718) binding to pyrazinamidase (PncA), an enzyme from Mycobacterium tuberculosis. plos.org These simulations were used to investigate the ligand's unbinding process, which is the reverse of binding. The key findings from such a study include:

Binding/Unbinding Pathways: Steered molecular dynamics (SMD) simulations can elucidate the optimal pathway for a ligand to enter or exit the active site. For PncA, a consistent pathway was identified across different enzyme forms. plos.org

Key Residue Interactions: By calculating the interaction energies between the ligand and individual amino acid residues, MD simulations can pinpoint the key residues that dominate the binding process and stabilize the ligand in the active site. plos.org

Conformational Changes: The simulations can reveal how the protein structure changes upon ligand binding or unbinding, highlighting important regions of flexibility or motion that are critical for the ligand's access to the active site. plos.orgnih.gov

Should 5-Fluoro-3-methoxypyrazin-2-amine be investigated as a ligand for a specific protein target, MD simulations would be a powerful tool. They could predict its preferred binding mode, calculate the free energy of binding, and identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, providing crucial insights for drug design and optimization. osti.govyoutube.com

QSAR/QSPR Modeling (if data for related analogs is available)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. chitkara.edu.in These models are essential in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent analogs.

While a specific QSAR model for 5-Fluoro-3-methoxypyrazin-2-amine has not been developed, numerous studies on structurally related heteroaromatic amines have demonstrated the utility of this approach. For example, QSAR studies have been successfully performed on:

Substituted 2-Aminopyridine Derivatives: A study on these compounds as inhibitors of nitric oxide synthases used various descriptors to build a predictive QSAR model. The model revealed that pharmacophore properties like hydrogen bond acceptors and donors, as well as aliphatic and aromatic features, were important for activity. nih.gov

Pyrazoline Derivatives: QSAR models have been developed to predict the antiproliferative activity of pyrazoline derivatives. These models use a range of descriptors to correlate chemical structure with anticancer efficacy. ijper.org

p-Aminobenzoic Acid (PABA) Derivatives: In a study of PABA derivatives, QSAR analysis indicated that electronic parameters, specifically the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO), were dominant in explaining the antimicrobial activity of the compounds. chitkara.edu.in

The development of a QSAR model for a series of analogs of 5-Fluoro-3-methoxypyrazin-2-amine would involve synthesizing a set of related compounds and measuring their biological activity. Then, various molecular descriptors would be calculated for each compound.

Table 1: Examples of Descriptors Used in QSAR Models for Aromatic Amines

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Total Energy (Te), LUMO/HOMO Energy, Dipole Moment, Atomic Charges | Describes the electronic distribution and reactivity of the molecule. chitkara.edu.in |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Describes the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's solubility and ability to cross cell membranes. |

| Pharmacophore | H-bond Donor/Acceptor Counts, Aromatic/Hydrophobic feature locations | Describes the spatial arrangement of key interaction points. nih.gov |

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to generate an equation that links these descriptors to the observed activity. A validated QSAR model could then be used to predict the activity of unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

Chemical Reactivity and Transformation of 5 Fluoro 3 Methoxypyrazin 2 Amine

Reactivity at the Amine Functionality

The primary amino group at the 2-position of the pyrazine (B50134) ring is a key site for chemical modification, exhibiting characteristic nucleophilic behavior.

Derivatization via Acylation, Alkylation, and Sulfonylation

The nucleophilic amino group readily undergoes derivatization through reactions with various electrophilic partners, leading to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively.

Acylation: This reaction involves the treatment of 5-Fluoro-3-methoxypyrazin-2-amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products are amides. This transformation is fundamental in the synthesis of various bioactive molecules. For instance, the acylation of similar aminopyrazines is a common step in the development of new pharmaceutical agents.

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. This reaction can proceed to form mono- and di-alkylated products, depending on the reaction conditions and the stoichiometry of the reactants. The use of a base is often required to deprotonate the amine, increasing its nucleophilicity.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is significant in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(5-fluoro-3-methoxypyrazin-2-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-5-fluoro-3-methoxypyrazin-2-amine |

| Sulfonylation | Benzenesulfonyl chloride | N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide |

Reactivity of the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution.

Electrophilic Substitution Reactions on the Pyrazine Core

Electrophilic aromatic substitution on the pyrazine ring is generally difficult to achieve due to the deactivating effect of the two ring nitrogens. The presence of the electron-donating amino and methoxy (B1213986) groups can partially mitigate this deactivation, but the fluorine atom further deactivates the ring towards electrophiles. If such a reaction were to occur, the substitution would likely be directed to the positions ortho or para to the activating amino and methoxy groups. However, these reactions are not commonly reported for pyrazines and would require harsh conditions, often leading to low yields and mixtures of products.

Nucleophilic Substitution Reactions on the Pyrazine Core

The electron-deficient nature of the pyrazine ring, further enhanced by the electronegative fluorine atom, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group in such reactions, especially when activated by the electron-withdrawing pyrazine nitrogens. Nucleophiles can attack the carbon atom bearing the fluorine, leading to its displacement. This is a common strategy for introducing a variety of functional groups onto the pyrazine ring. For example, aminodehalogenation, where an amine displaces a halogen, is a well-established method for synthesizing substituted aminopyrazines.

Transformations Involving the Methoxy Group (e.g., Demethylation)

The methoxy group at the 3-position is relatively stable but can be cleaved under specific conditions to yield the corresponding hydroxypyrazine.

Demethylation: The O-demethylation of the methoxy group can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction proceeds via the protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base on the methyl group. The resulting 5-fluoro-2-aminopyrazin-3-ol is a valuable intermediate for further functionalization, as the hydroxyl group can be converted into other functionalities or used to modulate the biological activity of the molecule. In the context of related methoxypyrazines found in nature, enzymatic O-demethylation is a known degradation pathway. mdpi.com

Reactions Involving the Fluoro Substituent (e.g., Activation for further transformations)

The fluorine atom at the 5-position of 5-Fluoro-3-methoxypyrazin-2-amine serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. The pyrazine ring, with its two electron-withdrawing nitrogen atoms, activates the C-F bond towards nucleophilic attack. wikipedia.org This activation is a hallmark of heteroaromatic systems and facilitates the displacement of the fluoro group by a variety of nucleophiles. wikipedia.org

In the context of SNAr reactions on haloaromatic compounds, fluorine is often an excellent leaving group. youtube.com The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus susceptible to attack by nucleophiles. The rate-determining step in these reactions is typically the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.org

While specific experimental data for 5-Fluoro-3-methoxypyrazin-2-amine is not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of SNAr reactions on related fluorinated heteroaromatic compounds. A range of nucleophiles is expected to displace the fluoro substituent to afford novel 5-substituted-3-methoxypyrazin-2-amine derivatives.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile Category | Example Nucleophile | Predicted Product Structure | Potential Reaction Conditions |

| Amines | Primary/Secondary Amines (R¹R²NH) | 5-(R¹R²-amino)-3-methoxypyrazin-2-amine | Heating in a polar aprotic solvent (e.g., DMSO, DMF), often with a base (e.g., K₂CO₃, Et₃N) |

| Alcohols/Phenols | Alkoxides (RO⁻) / Phenoxides (ArO⁻) | 5-Alkoxy/Aryloxy-3-methoxypyrazin-2-amine | Reaction with the corresponding alcohol/phenol in the presence of a strong base (e.g., NaH) |

| Thiols | Thiolates (RS⁻) | 5-(Alkyl/Aryl)thio-3-methoxypyrazin-2-amine | Reaction with the corresponding thiol in the presence of a base in a polar solvent |

| Organometallic Reagents | Grignard (RMgX) / Organolithium (RLi) | 5-Alkyl/Aryl-3-methoxypyrazin-2-amine | These reactions can be complex and may require specific activation of the pyrazine ring, such as N-acylation, to favor substitution over addition. nih.govnih.gov |

This table presents predicted reactions based on general chemical principles, as specific experimental data for this compound is limited.

The electron-donating amino and methoxy groups on the pyrazine ring will modulate its reactivity. The amino group, in particular, is a strong activating group for electrophilic aromatic substitution but a deactivating group for nucleophilic aromatic substitution due to its electron-donating resonance effect. However, the inherent electron deficiency of the pyrazine ring is generally sufficient to overcome this deactivation, allowing SNAr reactions to proceed.

Oxidative and Reductive Transformations of the Pyrazine Scaffold and its Substituents

The pyrazine core and its substituents can undergo a variety of oxidative and reductive transformations, offering pathways to further functionalize the molecule.

Oxidative Transformations

The nitrogen atoms of the pyrazine ring are susceptible to oxidation, most commonly forming N-oxides. The reaction with peroxy acids or other oxidizing agents can lead to the formation of one or both of the corresponding N-oxides. researchgate.netjst.go.jppsu.edu The regioselectivity of N-oxidation can be influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups may direct oxidation to the adjacent nitrogen atoms. Stronger oxidation conditions could potentially lead to the formation of a di-N-oxide. researchgate.net

Table 2: Potential Oxidative Transformation Products

| Oxidizing Agent | Potential Product | General Observations |

| m-CPBA, H₂O₂/AcOH | 5-Fluoro-3-methoxypyrazin-2-amine N-oxide(s) | Formation of mono-N-oxides is common. jst.go.jppsu.edu |

| Oxone® | 5-Fluoro-3-methoxypyrazin-2-amine di-N-oxide | Can be effective for the preparation of pyrazine dioxides. researchgate.net |

This table outlines potential products based on known oxidation reactions of substituted pyrazines.

Reductive Transformations

The electron-deficient pyrazine ring is readily reduced under various conditions. Catalytic hydrogenation is a common method to reduce the pyrazine ring to a piperazine. google.com Depending on the catalyst and reaction conditions (e.g., pressure, temperature), the reduction can be complete, yielding the corresponding piperazine. researchgate.net It is also possible that under certain catalytic hydrogenation conditions, the fluoro substituent may undergo hydrogenolysis.

Electrochemical reduction methods have also been employed for the reduction of pyrazines, typically yielding dihydropyrazine (B8608421) derivatives. cdnsciencepub.comcdnsciencepub.com The stability of these dihydropyrazines can vary depending on the substitution pattern and the reaction medium.

Table 3: Potential Reductive Transformation Products

| Reduction Method | Reducing Agent/Catalyst | Potential Product(s) | General Observations |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 5-Fluoro-3-methoxypiperidin-2-amine | Often requires elevated pressure and temperature for full saturation. google.comresearchgate.net Potential for C-F hydrogenolysis. |

| Chemical Reduction | NaBH₄, LiAlH₄ | Dihydropyrazine or Piperazine derivatives | The extent of reduction depends on the strength of the hydride reagent. |

| Electrochemical Reduction | Controlled Potential | Dihydropyrazine derivatives | Can provide access to partially reduced pyrazine rings. cdnsciencepub.comcdnsciencepub.com |

This table summarizes potential reduction outcomes based on established methods for pyrazine reduction.

Biological Evaluation and Mechanistic Studies of 5 Fluoro 3 Methoxypyrazin 2 Amine and Its Derivatives

In Vitro Enzyme Inhibition Studies (e.g., Leukotriene C4 Synthase inhibition by pyrazine-containing derivatives)

The core of AZD9898 features a 5-amino-3-methoxypyrazin-2-yl moiety, demonstrating that this chemical scaffold is compatible with high-affinity binding to and inhibition of LTC4 synthase. The development of AZD9898 from a screening hit to a clinical candidate involved extensive structure-activity relationship (SAR) studies, leading to a compound with a picomolar IC50 value against the enzyme. Current time information in Bangalore, IN. This indicates that substituted aminopyrazines, such as 5-Fluoro-3-methoxypyrazin-2-amine, could be promising starting points for the design of novel enzyme inhibitors.

| Compound | Target Enzyme | IC50 | Cell-Based Potency (IC50,free) |

| AZD9898 | Leukotriene C4 Synthase | 0.28 nM | 6.2 nM (in PBMCs) |

This table showcases the potent inhibitory activity of a structurally related pyrazine (B50134) derivative, AZD9898.

Mechanistic Investigations of Biological Interactions

The metabolic fate and potential for drug-drug interactions of heteroaromatic amines, including pyrazine derivatives, are significantly influenced by their interactions with Cytochrome P450 (CYP) enzymes. sigmaaldrich.com These enzymes are crucial for the metabolism of a vast array of xenobiotics. The N-hydroxylation of heteroaromatic amines, often a critical step in their metabolic activation or detoxification, is primarily catalyzed by the CYP1A and CYP3A subfamilies. nih.gov

For instance, studies with recombinant human CYP enzymes have shown that CYP1A2 is a key player in the N-hydroxylation of various carcinogenic heteroaromatic amines. nih.gov The inhibitory potential of such compounds against specific CYP isozymes is also a critical consideration in drug development to avoid adverse drug interactions. While specific data for 5-Fluoro-3-methoxypyrazin-2-amine is not available, its structure as a heteroaromatic amine suggests it would likely be a substrate for and a potential inhibitor of CYP enzymes, particularly CYP1A2.

The in vitro ADME properties of a compound are crucial for its development as a research tool or therapeutic agent. For pyrazine derivatives, metabolic stability is a key parameter often assessed using liver microsomes from different species. bldpharm.com These studies provide insights into the compound's intrinsic clearance and potential for first-pass metabolism.

For example, in the development of pyrazine-containing compounds, microsomal stability assays are routinely employed to guide the optimization of metabolic liabilities. nih.gov Factors such as the introduction of metabolic blocking groups, like fluorine atoms, can significantly enhance metabolic stability. nih.gov The presence of a fluoro group in 5-Fluoro-3-methoxypyrazin-2-amine suggests that it may possess improved metabolic stability compared to its non-fluorinated counterpart. However, without experimental data, this remains a hypothesis. The methoxy (B1213986) group could be a potential site of metabolism via O-dealkylation, a common metabolic pathway catalyzed by CYP enzymes.

| Study Type | Purpose | Key Considerations for Pyrazine Derivatives |

| Microsomal Stability | Assess metabolic clearance | Potential for N-hydroxylation and O-dealkylation by CYPs. |

| CYP Inhibition | Evaluate drug-drug interaction potential | Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4). |

| Permeability (e.g., PAMPA) | Predict intestinal absorption | Lipophilicity and hydrogen bonding potential. |

This table outlines key in vitro ADME studies relevant to the evaluation of pyrazine derivatives like 5-Fluoro-3-methoxypyrazin-2-amine.

Future Research Directions and Potential Applications in Academic Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted pyrazines, particularly those with a defined regiochemistry like 5-Fluoro-3-methoxypyrazin-2-amine, presents a considerable challenge. Future research will likely focus on developing novel synthetic methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

Current approaches to similar structures often involve multi-step sequences which can be arduous and generate significant waste. acs.orgrsc.org Innovations in this area could involve:

Catalytic C-H Functionalization: Directing group-assisted or regioselective C-H activation to introduce the fluoro, methoxy (B1213986), and amino groups onto the pyrazine (B50134) ring would represent a significant leap in efficiency.

Novel Cyclization Strategies: The development of one-pot or tandem reactions to construct the substituted pyrazine core from acyclic precursors could streamline synthesis. acs.org For instance, methods starting from amino acid-based materials have been explored for creating substituted pyrazines under mild conditions. acs.org

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety for potentially hazardous reactions (e.g., fluorination), and allow for scalable production.

Biocatalysis: Employing enzymes to catalyze specific steps, such as amination or methoxylation, could offer a highly selective and environmentally benign synthetic route.

Advanced Computational Modeling and Rational Drug Design Approaches

Computational chemistry offers a powerful toolkit for predicting the properties and potential biological activities of 5-Fluoro-3-methoxypyrazin-2-amine and its derivatives, thereby guiding synthetic efforts and biological screening.

Molecular Docking and Dynamics: Molecular docking studies are a cornerstone of modern drug discovery. For aminopyrazine derivatives, docking has been instrumental in understanding their binding modes with various protein targets, such as kinases and histone deacetylases (HDACs). nih.govresearchgate.netnih.gov Similar in silico screening of 5-Fluoro-3-methoxypyrazin-2-amine against libraries of known drug targets could rapidly identify potential therapeutic applications. For example, aminopyrazine cores are known to form key hydrogen bonds with the hinge region of kinase ATP-binding sites. acs.org Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes and predict binding free energies, offering a more nuanced understanding of potential interactions. nih.gov

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features responsible for the biological activity of known aminopyrazine inhibitors, a pharmacophore model can be constructed. This model can then be used to virtually screen large compound libraries to identify other molecules, including novel derivatives of 5-Fluoro-3-methoxypyrazin-2-amine, with a high probability of being active.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new chemical entities. Applying these models to 5-Fluoro-3-methoxypyrazin-2-amine would be crucial in the early stages of drug development to assess its drug-likeness and prioritize synthetic and testing efforts. nih.gov

Exploration of Novel Pharmacological Targets for 5-Fluoro-3-methoxypyrazin-2-amine and its Derivatives

The aminopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. tandfonline.com This suggests that 5-Fluoro-3-methoxypyrazin-2-amine and its derivatives are fertile ground for the discovery of novel therapeutics.

Kinase Inhibitors: A significant body of research has focused on aminopyrazine derivatives as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders. tandfonline.com Specific kinase families that could be targeted include:

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) nih.gov

Spleen tyrosine kinase (Syk) nih.gov

Phosphoinositide 3-kinases (PI3Ks) lookchem.com

Nek family kinases acs.org

The fluorine and methoxy substituents on the pyrazine ring of 5-Fluoro-3-methoxypyrazin-2-amine can be strategically utilized to modulate potency, selectivity, and pharmacokinetic properties.

Other Enzyme Inhibitors: Beyond kinases, aminopyrazine-based compounds have shown activity against other enzyme classes. For instance, pyrazine-linked 2-aminobenzamides have been identified as selective inhibitors of histone deacetylases (HDACs), which are important targets in oncology. nih.govresearchgate.net

Bioisosteric Replacement: The pyrazine ring itself, along with its substituents, can act as a bioisostere for other chemical motifs. nih.govnih.gov The fluorine atom, in particular, is often used in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov Research could explore the use of the 5-fluoro-3-methoxypyrazin-2-amine core as a scaffold to mimic the interactions of known drugs, potentially leading to compounds with improved properties.

Role in Chemical Biology Tools and Probes for Mechanistic Studies

The unique structural features of 5-Fluoro-3-methoxypyrazin-2-amine also make it an attractive candidate for the development of chemical biology tools to probe biological systems.

Positron Emission Tomography (PET) Ligands: The incorporation of fluorine, specifically the radioactive isotope fluorine-18, is a common strategy for developing PET ligands. mdpi.com PET is a powerful non-invasive imaging technique used in both research and clinical diagnostics. A 18F-labeled version of 5-Fluoro-3-methoxypyrazin-2-amine could be synthesized and evaluated as a PET tracer for a specific biological target, should one be identified. The development of novel PET ligands for neurodegenerative diseases, for example, is an area of active research. mdpi.com

Affinity-Based Probes: Derivatives of 5-Fluoro-3-methoxypyrazin-2-amine could be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photo-crosslinking groups to create chemical probes. These probes could be used to identify the cellular targets of the compound, validate its mechanism of action, and visualize its distribution within cells or tissues.

Fragment-Based Drug Discovery: As a relatively small molecule, 5-Fluoro-3-methoxypyrazin-2-amine could be used as a fragment in fragment-based screening campaigns. The binding of this fragment to a protein of interest could be detected using biophysical techniques, and the initial hit could then be elaborated into a more potent lead compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.